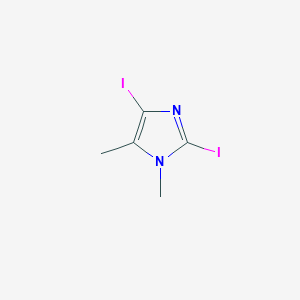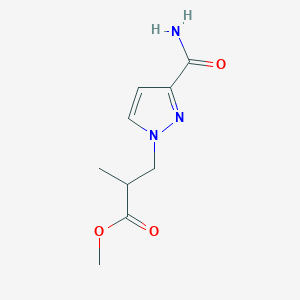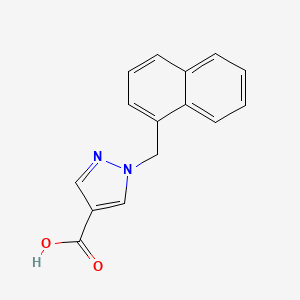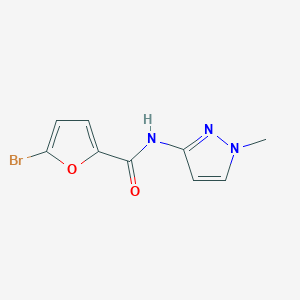
2,4-Diiodo-1,5-dimethyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diiodo-1,5-dimethyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two iodine atoms at the 2 and 4 positions and two methyl groups at the 1 and 5 positions on the imidazole ring. The presence of iodine atoms makes it a valuable compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diiodo-1,5-dimethyl-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles . Another method involves the use of N-heterocyclic carbenes as both ligands and organocatalysts, which facilitates the formation of the imidazole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Diiodo-1,5-dimethyl-1H-imidazole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nickel catalysts, tert-butylhydroperoxide (TBHP), and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a wide range of derivatives with different functional groups.
Scientific Research Applications
2,4-Diiodo-1,5-dimethyl-1H-imidazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-Diiodo-1,5-dimethyl-1H-imidazole involves its interaction with molecular targets through its iodine and methyl groups. The iodine atoms can participate in halogen bonding, while the methyl groups can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4,5-Diiodo-1,2-dimethyl-1H-imidazole
- 4,5-Dimethyl-1H-imidazole
- 2-Methyl-4,5-dihydroimidazole
Uniqueness
2,4-Diiodo-1,5-dimethyl-1H-imidazole is unique due to the specific positioning of its iodine and methyl groups, which confer distinct chemical and physical properties. The presence of iodine atoms at the 2 and 4 positions enhances its reactivity and potential for halogen bonding, making it a valuable compound for various applications .
Properties
Molecular Formula |
C5H6I2N2 |
|---|---|
Molecular Weight |
347.92 g/mol |
IUPAC Name |
2,4-diiodo-1,5-dimethylimidazole |
InChI |
InChI=1S/C5H6I2N2/c1-3-4(6)8-5(7)9(3)2/h1-2H3 |
InChI Key |
VJQXJVDCUSRCDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1C)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2,6-dimethylmorpholin-4-yl){1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazol-3-yl}methanone](/img/structure/B10907745.png)




![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B10907767.png)
![1-(3-methoxypropyl)-3-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B10907770.png)
![1-{[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}piperidine-3-carboxamide](/img/structure/B10907781.png)
![2-({4-phenyl-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(E)-pyridin-4-ylmethylidene]propanehydrazide](/img/structure/B10907782.png)
![5-bromo-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B10907788.png)
![1-propylchromeno[3,4-d]imidazol-4-one](/img/structure/B10907796.png)

![N'~1~,N'~4~-bis[(1E)-3-methylcyclohexylidene]benzene-1,4-dicarbohydrazide](/img/structure/B10907804.png)
